4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Description
4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Derivatives of 4-substituted 2,4-dioxobutanoic acids have been synthesized and found to be potent inhibitors of porcine liver glycolic acid oxidase. This inhibition suggests potential applications in managing disorders associated with glycolic acid oxidation (Williams et al., 1983) Consensus Paper Details.
Synthesis and Reactivity Studies
Studies on the interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagents have demonstrated the formation of novel compounds, highlighting the chemical reactivity and potential for creating new substances with unique properties (Amalʼchieva et al., 2022) Consensus Paper Details.
Neuroprotective Agents
Research into 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, has revealed potent inhibitors of kynurenine-3-hydroxylase. These compounds have been identified as potential neuroprotective agents due to their ability to prevent the synthesis of neurotoxic quinolinic acid in human macrophages (Drysdale et al., 2000) Consensus Paper Details.
Analytical Chemistry Applications
The synthesis of novel haptens related to 4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been used to develop sensitive ELISA methods for the detection of pesticide residues in fruits, demonstrating the compound's utility in analytical chemistry and food safety (Zhang et al., 2008) Consensus Paper Details.
Properties
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-12(20)3-4-13(11)17-15(21)10-14(16(22)23)19-7-5-18(2)6-8-19/h3-4,9,14,20H,5-8,10H2,1-2H3,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCZFYARDXIQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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